

Comprehensive Technical Guide on 5-Acetyl-isobenzofuranone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	5-acetyl-1,3-dihydro-2-benzofuran-1-one
CAS No.:	1799842-57-1
Cat. No.:	B6205919

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Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, the strategic selection of molecular scaffolds dictates the efficiency of the entire synthetic pipeline. As a Senior Application Scientist overseeing scale-up operations, I frequently evaluate the utility of bicyclic lactones. Among these, 5-acetyl-isobenzofuranone (also known as 5-acetylphthalide) has emerged as a structurally privileged intermediate. This whitepaper provides an in-depth technical analysis of its physical and chemical properties, validated synthetic methodologies, and downstream applications in agrochemical and pharmaceutical development[1].

Molecular Architecture & Physicochemical Profiling

5-Acetyl-isobenzofuranone combines a reactive γ -lactone (isobenzofuranone) core with an electron-withdrawing acetyl group at the 5-position. This dual-functionality makes it a highly versatile electrophile and a masked bifunctional building block. The lactone moiety provides a

masked ortho-hydroxymethyl benzoic acid, which can be selectively opened under basic conditions, while the acetyl group serves as a versatile center for condensation reactions[1].

Physicochemical Data Summary

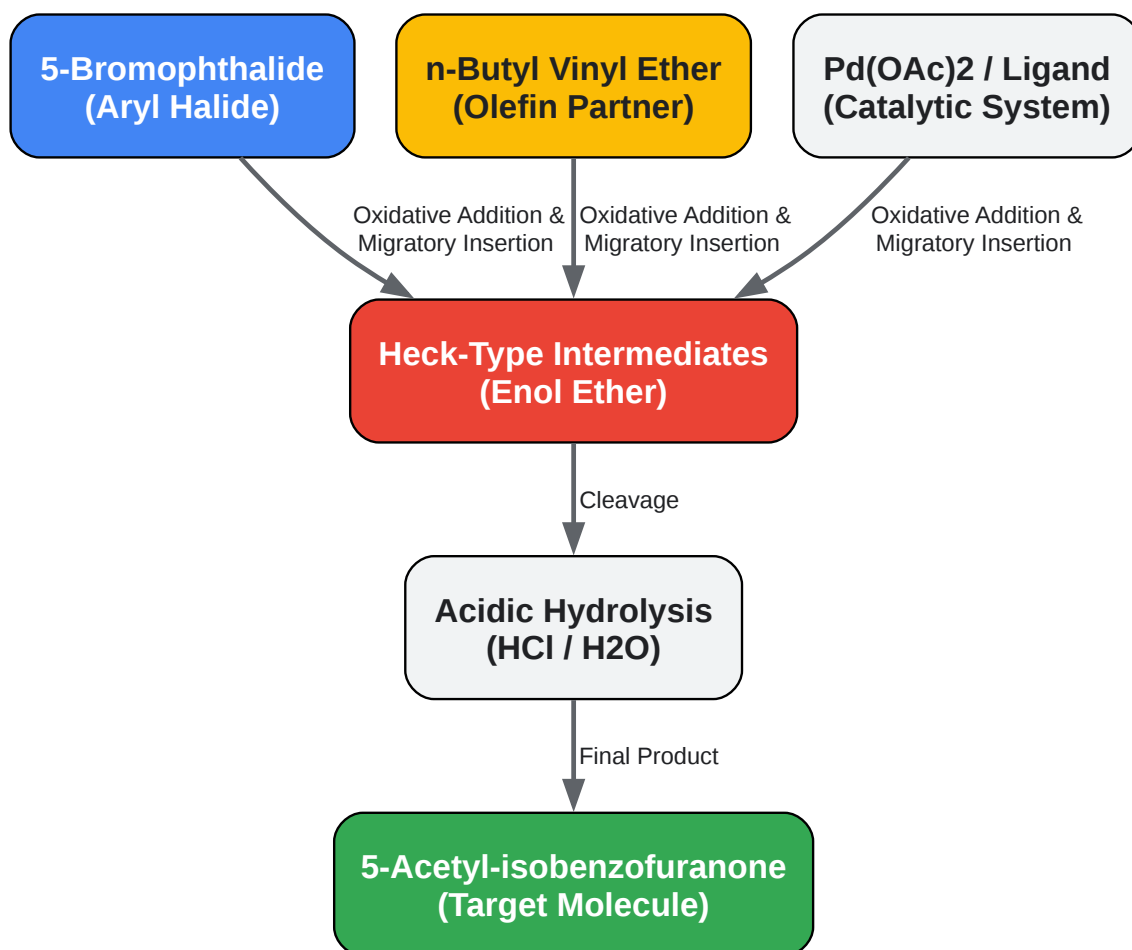
Property	Value
IUPAC Name	5-acetyl-3H-isobenzofuran-1-one
CAS Registry Number	1799842-57-1
Molecular Formula	C ₁₀ H ₈ O ₃
Molecular Weight	176.17 g/mol
Boiling Point (Predicted)	409.0 ± 45.0 °C
Density (Predicted)	1.280 ± 0.06 g/cm ³
Structural Features	γ-lactone fused to an acetyl-substituted benzene ring

Causality Insight: The high predicted boiling point (409.0 °C) and density (1.280 g/cm³)[2] indicate strong intermolecular dipole-dipole interactions driven by the lactone and ketone carbonyls. Consequently, purification via standard distillation is thermodynamically unfavorable and prone to inducing thermal degradation; thus, crystallization is the field-proven method for industrial isolation.

Synthetic Methodologies & Mechanistic Pathways

The industrial synthesis of 5-acetyl-isobenzofuranone typically relies on the functionalization of the phthalide core. The most robust approach utilizes a Palladium-Catalyzed Heck-Type Coupling starting from 5-bromophthalide[1].

Mechanistic Causality: Palladium acetate (Pd(OAc)₂) is selected as the precatalyst due to its high efficiency in oxidative addition to aryl bromides. n-Butyl vinyl ether acts as the olefinic partner; its electron-rich oxygen atom directs the regioselectivity of the migratory insertion, ensuring the palladium species adds to the α-carbon. Subsequent β-hydride elimination yields an enol ether intermediate, which is rapidly hydrolyzed under acidic conditions to the target acetyl group[1].



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Fig 1: Palladium-catalyzed Heck-type synthesis pathway of 5-acetyl-isobenzofuranone.

Standardized Experimental Protocol: Synthesis via Heck Coupling

To ensure reproducibility and high yield, the following protocol integrates self-validating in-process controls (IPCs) to guarantee scientific integrity throughout the workflow.

Step 1: Catalytic System Assembly Charge a dry, nitrogen-purged reactor with 5-bromophthalide (1.0 equiv), n-butyl vinyl ether (3.0 equiv), and triethylamine (2.0 equiv) in anhydrous DMF. Introduce Pd(OAc)₂ (0.05 equiv) and DPPP (1,3-Bis(diphenylphosphino)propane) (0.1 equiv). Causality: The bidentate DPPP ligand stabilizes the Pd(0) intermediate, preventing catalyst precipitation (palladium black formation) during the catalytic cycle.

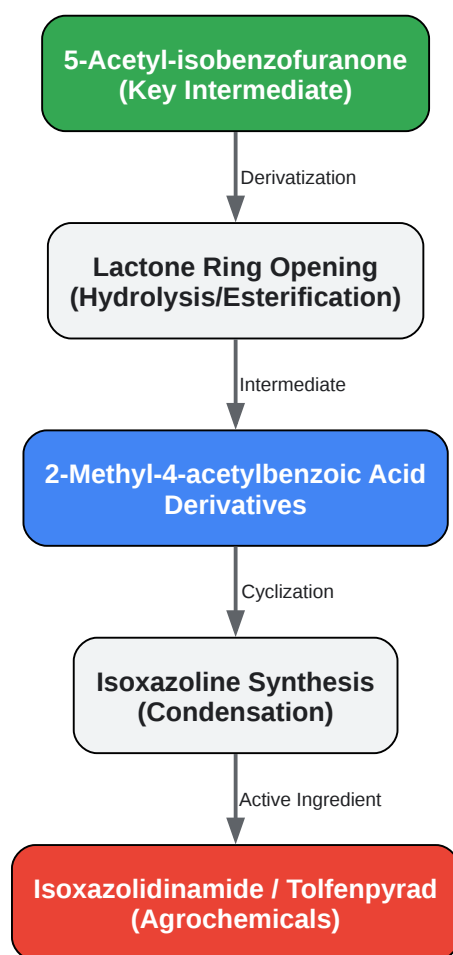
Step 2: Coupling Execution Heat the mixture to 90 °C for 12 hours. **Self-Validation System:** Perform HPLC analysis at the 10-hour mark. The reaction is validated to proceed to the next step only when the peak area of 5-bromophthalide is <2%. If >2%, spike with an additional 0.01 equiv Pd(OAc)₂ and continue heating for 2 hours.

Step 3: Acidic Hydrolysis Cool the reactor to 20 °C and slowly add 2M HCl until pH 2 is achieved. Stir for 2 hours. **Causality:** The acidic environment quantitatively hydrolyzes the intermediate enol ether into the target methyl ketone, releasing n-butanol as a byproduct.

Step 4: Isolation and Quality Control Extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine to remove residual DMF and acid. Concentrate under reduced pressure and recrystallize from ethanol to yield 5-acetyl-isobenzofuranone as a highly pure crystalline solid.

Downstream Applications: Agrochemicals & APIs

The true value of 5-acetyl-isobenzofuranone lies in its downstream derivatization. By subjecting the lactone to basic hydrolysis or hydrogenolysis, the ring opens to yield 2-methyl-4-acetylbenzoic acid derivatives[3]. These derivatives are critical precursors for isoxazoline-based agrochemicals, such as the potent insecticide Isoxazolidinamide (isoperamide) and Tolfenpyrad analogs[1].



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Fig 2: Downstream application pathway from 5-acetyl-isobenzofuranone to agrochemicals.

References

- Title: CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof Source: Google Patents URL
- Title: 1(3H)
- Title: 4-Acetyl-2-methylbenzoic acid | 55860-35-0 Source: Benchchem URL

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Sources

- [1. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents \[patents.google.com\]](#)
- [2. 1\(3H\)-Isobenzofuranone, 5-acetyl- CAS#: 1799842-57-1 \[m.chemicalbook.com\]](#)
- [3. 4-Acetyl-2-methylbenzoic acid | 55860-35-0 | Benchchem \[benchchem.com\]](#)
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